Eletriptan N-Oxide
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Overview
Description
Eletriptan N-Oxide is a derivative of eletriptan, a second-generation triptan drug primarily used for the treatment of migraine headaches
Preparation Methods
Synthetic Routes and Reaction Conditions
Eletriptan N-Oxide can be synthesized by oxidizing eletriptan using aqueous hydrogen peroxide in the presence of catalytic amounts of ammonium molybdate. This reaction typically yields two isomers of this compound, which can be separated using preparative high-performance liquid chromatography (HPLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and purity. The use of continuous flow reactors and advanced purification techniques like preparative HPLC are common in industrial settings to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Eletriptan N-Oxide primarily undergoes oxidation reactions. The compound can also participate in reduction and substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Aqueous hydrogen peroxide with ammonium molybdate as a catalyst.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from the oxidation of eletriptan are the two isomers of this compound. These isomers can be further studied for their pharmacological properties and potential therapeutic applications.
Scientific Research Applications
Eletriptan N-Oxide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of triptan derivatives.
Biology: Investigated for its interactions with serotonin receptors and its potential effects on neurological pathways.
Medicine: Explored for its potential as a therapeutic agent in the treatment of migraines and other neurological disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Eletriptan N-Oxide exerts its effects by binding to serotonin receptors, specifically the 5-HT1B, 5-HT1D, and 5-HT1F receptors. This binding leads to the narrowing of blood vessels in the brain, reducing the swelling associated with migraine pain. Additionally, this compound blocks the release of substances from nerve endings that cause pain, nausea, and other migraine symptoms .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, but with different pharmacokinetic properties.
Rizatriptan: Known for its rapid onset of action compared to other triptans.
Zolmitriptan: Similar in function but differs in its receptor binding profile and duration of action.
Uniqueness
Eletriptan N-Oxide is unique due to its specific oxidation state and the resulting pharmacological properties. Its ability to bind to multiple serotonin receptor subtypes with high affinity makes it a valuable compound for studying the mechanisms of migraine relief and developing new therapeutic agents .
Properties
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]methyl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-24(25)12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-28(26,27)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-,24?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXCIRSBRHOOJE-PHSANKKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217641-89-8 |
Source
|
Record name | Eletriptan N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217641898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELETRIPTAN N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RGQ9Y9CLH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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